Ethyl 2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate is a compound belonging to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate typically involves the condensation of acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by several steps including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The amino groups in the pyrimidine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted pyrimidine compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: The compound has shown potential in biological assays for its activity against certain pathogens.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate involves its interaction with specific molecular targets and pathways. For instance, in its anti-inflammatory role, the compound inhibits the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition reduces the inflammatory response and provides therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylpyrimidine-4(3H)-thione: This compound has similar structural features and exhibits biological activities such as plant growth stimulation.
Indole derivatives: These compounds share some pharmacological activities with Ethyl2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate, including antiviral and anticancer properties.
Uniqueness
Ethyl2-((2-amino-6-methylpyrimidin-4-yl)amino)acetate is unique due to its specific combination of the pyrimidine ring with an ethyl ester group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C9H14N4O2 |
---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
ethyl 2-[(2-amino-6-methylpyrimidin-4-yl)amino]acetate |
InChI |
InChI=1S/C9H14N4O2/c1-3-15-8(14)5-11-7-4-6(2)12-9(10)13-7/h4H,3,5H2,1-2H3,(H3,10,11,12,13) |
InChI Key |
OOHTVYQANIERLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.